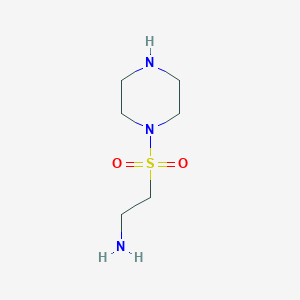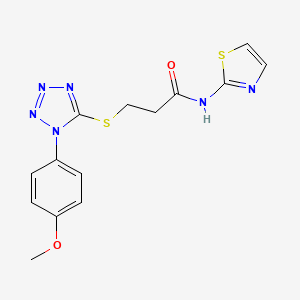
3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide
Übersicht
Beschreibung
3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic effects. It is a synthetic compound that belongs to the class of tetrazole derivatives and has been studied for its pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide is not yet fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in the inflammatory response, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that the compound has various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the serum of animals with induced inflammation. Additionally, it has been shown to reduce the levels of oxidative stress markers, such as malondialdehyde, in the liver and kidney tissues of animals.
Vorteile Und Einschränkungen Für Laborexperimente
The compound has several advantages for lab experiments, such as its stability and ease of synthesis. Additionally, it has been shown to have low toxicity levels, making it a safe option for use in laboratory studies. However, one limitation of the compound is its limited solubility, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide. One potential direction is the study of its effects on various cancer cell lines, as preliminary studies have shown promising results. Additionally, further studies may be conducted to investigate its potential use as a treatment for various inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. Finally, the compound may be studied for its potential use as a novel antimicrobial agent, particularly against drug-resistant microorganisms.
In conclusion, 3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide is a synthetic compound that has shown promising results in scientific research studies. Its potential therapeutic effects, including antimicrobial, anti-inflammatory, and analgesic properties, make it a promising candidate for further study. Future research may focus on its effects on cancer cell lines, its potential use in the treatment of inflammatory conditions, and its antimicrobial properties.
Wissenschaftliche Forschungsanwendungen
The compound has been studied for its potential therapeutic effects in various scientific research studies. It has been shown to possess antimicrobial activity against a wide range of microorganisms, including gram-positive and gram-negative bacteria, fungi, and yeast. Additionally, it has been studied for its anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory conditions.
Eigenschaften
IUPAC Name |
3-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2S2/c1-22-11-4-2-10(3-5-11)20-14(17-18-19-20)24-8-6-12(21)16-13-15-7-9-23-13/h2-5,7,9H,6,8H2,1H3,(H,15,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBOKRFELVYOBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)SCCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-[2-Oxo-2-(1,2,5-trimethyl-3-pyrrolyl)ethyl]-4-piperidinyl]-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3305791.png)
![3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-5-nitro-2,3-dihydro-1H-indol-2-one](/img/structure/B3305794.png)
![Piperidine, 4-[2-(trifluoromethoxy)phenyl]-](/img/structure/B3305804.png)
![3,4-Dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid](/img/structure/B3305811.png)

![Ethyl [4-amino-3-(trifluoromethyl)phenyl]acetate](/img/structure/B3305835.png)
![1(3H)-Isobenzofuranone,3-(1-butyl-2-methyl-1H-indol-3-yl)-6-(dimethylamino)-3-[4-(dimethylamino)phenyl]-](/img/structure/B3305844.png)
![3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B3305846.png)

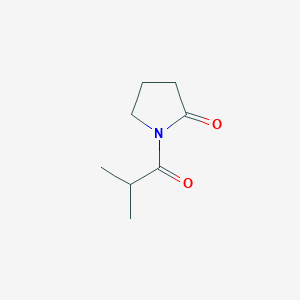
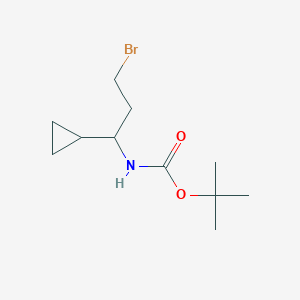
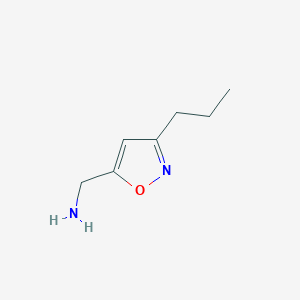
![N-[(acetylamino)-2-pyridylmethyl]acetamide](/img/structure/B3305881.png)
